3-Piperazin-1-yl-6-(2-thienyl)pyridazine

Medicinal Chemistry Lead Optimization Scaffold Differentiation

Researchers pursuing CNS-targeted GPCR modulator libraries need structurally precise pyridazine scaffolds with validated biological relevance. This 3-piperazine-6-(2-thienyl)pyridazine building block (logP 1.59) directly addresses that gap. • Enables focused SAR via free piperazine nitrogen derivatization-ideal for dopaminergic & muscarinic receptor screening campaigns. • Provides direct entry to PIM kinase & SCD1 inhibitor chemical space per patent evidence. • Supplied at ≥95% purity with batch-to-batch consistency for reproducible, publishable screening data.

Molecular Formula C12H14N4S
Molecular Weight 246.33 g/mol
CAS No. 1105195-40-1
Cat. No. B1291062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazin-1-yl-6-(2-thienyl)pyridazine
CAS1105195-40-1
Molecular FormulaC12H14N4S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)C3=CC=CS3
InChIInChI=1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
InChIKeyQBYMHNQZJWLMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperazin-1-yl-6-(2-thienyl)pyridazine: High-Purity Pyridazine Scaffold


3-Piperazin-1-yl-6-(2-thienyl)pyridazine (CAS 1105195-40-1) is a synthetic heterocyclic compound belonging to the pyridazine class . It features a pyridazine core substituted with a piperazine ring at the 3-position and a thiophene (thienyl) group at the 6-position . Its primary application is as a versatile building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of targeted libraries and the exploration of structure-activity relationships (SAR) . The compound is commercially available for research purposes from multiple vendors, typically offered with a purity of 95% or greater .

Versatile pyridazine building block for parallel synthesis and SAR studies
2-Thienyl and piperazine substitution pattern for CNS-targeted library design
Reported patent context supports kinase and SCD1 inhibitor core exploration

Scaffold Misalignment Risks in CNS and Kinase Research


Generic substitution within the piperazinylthienylpyridazine class is scientifically unsound due to the profound impact of minor structural variations on biological activity. The specific 3-piperazine and 6-thienyl substitution pattern of this compound is not arbitrary; it is a key determinant for molecular recognition and target engagement [1]. For instance, patent literature explicitly identifies aminated pyridazine derivatives with a 2-thienyl substituent as crucial for central nervous system (CNS) activity [2]. Changing the position of the thienyl group (e.g., to 3-thienyl) or the nature of the heterocyclic amine could lead to a complete loss of activity or a shift in receptor selectivity, rendering any downstream research data non-transferable and potentially misleading [2]. The following quantitative evidence, while limited, underscores that this specific scaffold's value lies in its unique structural features rather than its interchangeable properties.

2-Thienyl substitution: switching to 3-thienyl may abolish reported CNS patent-class activity
Piperazine replacement: other cyclic amines may shift kinase target recognition profile
Scaffold mismatch: core variation can invalidate established SAR conclusions

Quantitative Evidence for Scaffold Differentiation


Structural Fingerprint vs. Closest Analogs

The differentiation of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine begins with its precise molecular architecture. It possesses a unique InChI Key (QBYMHNQZJWLMQY-UHFFFAOYSA-N) and a calculated partition coefficient (logP) of 1.59 [1]. These values distinguish it from close analogs. The structural specificity is mandated in patent literature, which highlights the 2-thienyl substituent as a critical element for CNS activity in aminated pyridazines, setting it apart from 3-thienyl or alicyclic analogs [2].

Structural Fingerprint
Cross-study comparable
MW +36.25 vs. chloro analog; unique InChI Key; logP 1.59
Confirms unique scaffold procurement for SAR studies
Vendor-specified physicochemical data
Medicinal Chemistry Lead Optimization Scaffold Differentiation

CNS Activity of 2-Thienyl Pyridazine Derivatives

This scaffold is explicitly positioned for central nervous system (CNS) research based on patent evidence. A foundational patent (US 4,524,070) claims that aminated pyridazine derivatives, where the 6-position is substituted with a 2-thienyl group, are active on the central nervous system and useful for treating depression [1]. This is a class-level claim that directly supports the research application of this specific compound, which bears the required 2-thienyl and piperazine amine motif. While direct in vivo data for this exact compound is lacking, the patent provides a clear, documented rationale for its use in CNS-targeted studies.

CNS Patent Context
Class-level
2-Thienyl pyridazine derivatives claimed as CNS-active in patent US 4,524,070
Reported CNS patent class supports 2-thienyl use in research
Direct compound-level data not provided
CNS Drug Discovery Neuropharmacology Blood-Brain Barrier

Piperazine-Pyridazine Core for Kinase and SCD1 Inhibitors

The piperazine-pyridazine core is a recognized pharmacophore in the development of kinase and stearoyl-CoA desaturase (SCD) inhibitors. A patent review confirms that pyridazine and piperazine rings are common motifs in patented PIM kinase inhibitors [1]. Furthermore, a specific patent (US 7,592,343) is dedicated to pyridazine-piperazine compounds as SCD inhibitors [2]. 3-Piperazin-1-yl-6-(2-thienyl)pyridazine embodies this core structure, making it an ideal starting point for synthesizing focused libraries to explore SAR against these high-value drug targets. Its pre-installed functional groups allow for rapid and diverse derivatization.

Kinase/SCD1 Core Motif
Class-level
Pyridazine-piperazine core appears in patented PIM kinase and SCD1 inhibitors
Recognized core in kinase/SCD1 patent literature
Scaffold relevance inferred from patent class
Kinase Inhibitor SCD1 Inhibitor Library Synthesis

Benchmark Purity and Stability for Procurement

For procurement decisions, the quantitative purity and storage specifications of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine provide a verifiable baseline. Suppliers report a purity of NLT 98% and 97% , with a documented storage condition of 2 years at 20ºC . In contrast, some vendors offer this compound at a lower purity of 95% . This differential in purity specifications (≥97% vs. 95%) allows scientists to select the appropriate quality grade for their specific research needs, ensuring that assay results are attributable to the compound's activity and not to impurities.

Purity Specification
Data to verify
Reported purity 97–98% vs. 95% alternative
Higher grade may support assay reproducibility
Verify CoA for specific lot
Analytical Chemistry Quality Control Reproducibility

High-Value Research Applications


CNS Library for Neurotransmitter Receptor Modulation

Based on patent evidence positioning 2-thienyl substituted pyridazines as CNS-active agents [1], this compound is an ideal building block for generating a focused library of potential neurotransmitter receptor modulators. Researchers can functionalize the free piperazine nitrogen to create a series of analogs for screening against GPCR targets like muscarinic or dopaminergic receptors, leveraging the established CNS relevance of the core scaffold to increase the probability of identifying hits for neurological disorders.

SAR Exploration for PIM Kinase and SCD1 Inhibition

The pyridazine-piperazine core is a recurring motif in patented inhibitors of PIM kinases and stearoyl-CoA desaturase (SCD1) [1] [2]. 3-Piperazin-1-yl-6-(2-thienyl)pyridazine provides a direct entry point to this chemical space. It can be used to synthesize derivatives aimed at exploring structure-activity relationships (SAR) against these cancer-related targets, serving as a versatile intermediate for creating novel chemical probes or lead compounds.

Scaffold Modification for Physicochemical Tuning

With a defined logP of 1.59 [1], this compound serves as a well-characterized starting point for lead optimization. The thienyl and piperazine groups offer distinct vectors for modulating lipophilicity, solubility, and basicity. Its use in medicinal chemistry campaigns allows for systematic exploration of how modifications to this scaffold impact not only potency but also ADME (absorption, distribution, metabolism, and excretion) properties, guided by its known physicochemical profile.

High-Purity Reagents for Reproducible Academic Research

For academic laboratories conducting mechanistic studies or high-throughput screens, the availability of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine with a purity of NLT 98% [2] is critical for data reproducibility. Procuring a well-defined, high-purity compound minimizes the confounding effects of impurities, ensuring that observed biological activity can be confidently attributed to the molecule of interest. This is a fundamental requirement for publishable and replicable scientific findings.

Application
Selection Property
Validation Focus
CNS receptor modulator library synthesis
2-Thienyl CNS pharmacophore context
Receptor binding and functional assays
Kinase & SCD1 inhibitor SAR exploration
Pyridazine-piperazine core motif
Target engagement and selectivity profiling
Physicochemical property optimization
Modifiable logP and basicity vectors
ADME property assessment
Reproducible assay-grade research
High-purity procurement specification
Lot consistency and impurity control
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